The synthesis of danoprevir sodium salt involves multiple steps that typically include the construction of its peptidomimetic backbone, followed by functionalization to enhance its inhibitory properties against the NS3/4A protease. The synthetic pathway generally includes:
Technical details regarding specific reagents and conditions used in each step are often proprietary but typically involve standard organic synthesis techniques such as coupling reactions, protection-deprotection strategies, and crystallization processes.
Danoprevir sodium salt has a complex molecular structure represented by the chemical formula . Its molecular weight is approximately 753.82 g/mol .
Danoprevir sodium salt undergoes various chemical reactions primarily related to its mechanism of action as an inhibitor of the NS3/4A protease. Key reactions include:
The technical details of these interactions can be elucidated through kinetic studies and structural analysis using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Danoprevir sodium salt exerts its antiviral effects through competitive inhibition of the NS3/4A protease enzyme essential for HCV replication. The mechanism involves:
Data from studies indicate that danoprevir demonstrates high binding affinity (IC50 values in nanomolar range) for various HCV genotypes, making it a valuable therapeutic agent in managing hepatitis C infections .
These properties underscore danoprevir's potential effectiveness as an orally bioavailable drug while also highlighting challenges in formulation development.
Danoprevir sodium salt is primarily utilized in scientific research and clinical settings for:
The hepatitis C virus (HCV) NS3/4A serine protease emerged as a critical therapeutic target due to its dual role in viral replication and host immune evasion. This enzyme cleaves the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, NS5B) essential for viral replication. Crucially, NS3/4A also cleaves host immune adaptor proteins TRIF and MAVS, disrupting Toll-like receptor 3 (TLR3) and retinoic acid-inducible gene I (RIG-I) signaling pathways. This cleavage suppresses interferon production, enabling viral persistence in hepatocytes [5] [9]. The conservation of the protease's catalytic triad across genotypes and its absence in host cells made it ideal for targeted inhibition. Preclinical validation confirmed that mutation of the NS3 protease active site abolished infectivity in chimpanzee models, solidifying its therapeutic significance [5].
Danoprevir’s discovery employed structure-based drug design (SBDD) leveraging X-ray crystallography of NS3/4A-inhibitor complexes. Initial efforts focused on overcoming challenges posed by the enzyme’s shallow substrate-binding groove. Researchers designed peptidomimetic macrocycles incorporating a P1-P3 macrocyclic core – a strategy pioneered by Boehringer Ingelheim's BILN-2061 (ciluprevir), the first NS3/4A protease inhibitor to demonstrate clinical proof-of-concept. Danoprevir’s optimization centered on:
Danoprevir’s macrocyclic core evolved from BILN-2061 but featured critical structural innovations enhancing potency and resistance profiles:
Table 1: Evolution of Key Macrocyclic HCV Protease Inhibitors
Inhibitor | P1-P3 Macrocyclic Core | Key P2 Group | P1' Moiety | Notable Features |
---|---|---|---|---|
BILN-2061 (Ciluprevir) | Original 15-membered ring | Quinoxaline | Carboxylic acid | First clinical proof-of-concept; cardiotoxicity halted development |
Danoprevir (ITMN-191) | Optimized 15-membered ring | Isoindoline carbamate | Cyclopropyl acyl sulfonamide | Enhanced potency (EC₅₀ 1.8 nM GT1b); improved safety profile |
TMC-435 (Simeprevir) | Distinct 14-membered ring | Aryl sulfonamide | Vinyl cyclopropyl acyl sulfonamide | Once-daily dosing; approved for HCV |
The cyclopropyl acyl sulfonamide group at P1/P1' (5.7) was a pivotal innovation:
Danoprevir's development was driven by strategic global partnerships:
Table 2: Key Development Milestones for Danoprevir
Year | Event | Key Players | Significance |
---|---|---|---|
2006 | Roche-InterMune Collaboration Signed | InterMune, Roche | $60M upfront; Roche gains exclusive global license |
2010 | Roche Acquires Full Rights | Roche | $175M payment to InterMune; Roche assumes global development |
2010-2011 | Phase 1b/2a Clinical Results Published | Roche | Demonstrated 2.2-4.0 log₁₀ viral load reduction in GT1 patients [2] [9] |
2013 | Ascletis In-Licenses Greater China Rights | Roche, Ascletis | Ascletis to develop/commercialize in China |
2018 | Ganovo® (Danoprevir) Approved in China | Ascletis | First DAA regimen approved for HCV in China |
2018 | Pegasys® Co-Promotion Agreement | Roche, Ascletis | Expanded partnership for comprehensive HBV/HCV treatment in China [6] |
Patent protection for danoprevir reflected distinct global and regional approaches:
Table 3: Patent Families Protecting Danoprevir
Patent Focus | Example Numbers | Assignee | Key Claims |
---|---|---|---|
Composition of Matter | WO2005/073216, ZA2010/04302B | InterMune/Roche | Core macrocyclic structure with P2 isoindoline and P1 acyl sulfonamide |
Synthetic Processes | WO2008/103541, WO2010/099267 | Roche | Efficient RCM processes; low-catalyst routes; sodium salt formation |
Crystalline Forms | US9242917B2, CN103319428B | Roche | Hydrated crystalline sodium salt forms; characterization by PXRD, solid-state NMR |
Regional Formulations/Uses | CN104707158B, CN105267197B | Ascletis | Ritonavir-boosted formulations; methods of treating Chinese HCV populations |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0